molecular formula C19H25NO2 B8466083 1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol CAS No. 63638-03-9

1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol

Cat. No. B8466083
Key on ui cas rn: 63638-03-9
M. Wt: 299.4 g/mol
InChI Key: FYZYEKROTXFXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04241088

Procedure details

To a solution of 10.0 g (0.033 moles) of 1-(N-isopropyl-N-methylamino)-3-(2-phenylphenoxy)propan-2ol and 30 ml of acetone, placed in a pressure container cooled in a Dry Ice-acetone bath is added 30 ml of methyl chloride. The container is sealed and mixture stirred at room temperature for about 8 days, after which time the mixture is again cooled in a Dry Ice-acetone bath. The container is opened slowly to permit reduction of any excess pressure and the solvent and excess methyl chloride is removed by evaporation under reduced pressure. The material remaining is dissolved in 30 ml of absolute ethanol, which then is evaporated under reduced pressure. The latter procedure is repeated and the residue is crystallized from anhydrous acetone to afford [3-(2-phenylphenoxy)-2-hydroxypropyl]isopropyldimethylammonium chloride melting at about 124°-127° C. and represented structurally by the following formula ##STR7##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH2:6][CH:7]([OH:22])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:5])([CH3:3])[CH3:2].[CH3:23][Cl:24]>CC(C)=O>[Cl-:24].[C:16]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][CH2:8][CH:7]([OH:22])[CH2:6][N+:4]([CH:1]([CH3:3])[CH3:2])([CH3:23])[CH3:5])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)N(C)CC(COC1=C(C=CC=C1)C1=CC=CC=C1)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mixture stirred at room temperature for about 8 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a Dry Ice-acetone bath
CUSTOM
Type
CUSTOM
Details
The container is sealed
TEMPERATURE
Type
TEMPERATURE
Details
after which time the mixture is again cooled in a Dry Ice-acetone bath
CUSTOM
Type
CUSTOM
Details
the solvent and excess methyl chloride is removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The material remaining is dissolved in 30 ml of absolute ethanol
CUSTOM
Type
CUSTOM
Details
which then is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from anhydrous acetone

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)C1=C(OCC(C[N+](C)(C)C(C)C)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.